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Compound of Interest

Compound Name: Disperse orange 3

Cat. No.: B124953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

monoazo dye, Disperse Orange 3 (C.I. 11005; CAS 730-40-5). The document details

ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance

(NMR) spectroscopic characteristics, offering valuable data for identification, characterization,

and quality control purposes.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from UV-Vis, FT-IR, and

NMR spectroscopy for Disperse Orange 3.

Table 1: UV-Vis Spectroscopic Data
The electronic absorption spectrum of Disperse Orange 3 is characterized by an intense band

in the visible region, attributed to a π-π* electronic transition within the conjugated azo system.

The position of the maximum absorption wavelength (λmax) is sensitive to solvent polarity.
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Solvent λmax (nm)
Molar Extinction
Coefficient (εmax)
(M⁻¹ cm⁻¹)

Reference

Tetrahydrofuran 443 Not Reported [1]

Ethanol 443 1.35 × 10⁴ [1]

Dimethylsulfoxide 474 Not Reported [1]

Cyclohexane 398 Not Reported [1]

General 415 Not Reported [2][3]

Table 2: FT-IR Spectroscopic Data (Predicted/Typical)
A definitive, peer-reviewed list of FT-IR peak assignments for Disperse Orange 3 is not readily

available. However, based on its known structure—containing amino, nitro, and azo functional

groups on a disubstituted aromatic framework—the following table presents the expected

characteristic vibrational frequencies. These are derived from standard correlation tables and

spectra of its precursors, 4-nitroaniline and aniline.[4][5][6][7][8]
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3450 - 3300 Medium-Strong
N-H Asymmetric &

Symmetric Stretching
Primary Amine (-NH₂)

3100 - 3000 Medium C-H Stretching Aromatic Ring

1640 - 1620 Strong
N-H Bending

(Scissoring)
Primary Amine (-NH₂)

1600 - 1585 Medium-Strong C=C Stretching Aromatic Ring

1550 - 1500 Strong
N=O Asymmetric

Stretching
Nitro Group (-NO₂)

1500 - 1475 Medium-Strong N=N Stretching Azo Group (-N=N-)

1500 - 1400 Medium C=C Stretching Aromatic Ring

1350 - 1330 Strong
N=O Symmetric

Stretching
Nitro Group (-NO₂)

1300 - 1250 Strong C-N Stretching Aromatic Amine

900 - 690 Strong
C-H Out-of-Plane

Bending
Substituted Benzene

Table 3: ¹H NMR Spectroscopic Data (Predicted)
Published, fully assigned ¹H NMR data for Disperse Orange 3 is scarce. The following table

provides predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on

the known spectra of the parent molecules, aniline and 4-nitroaniline, and standard substituent

effects in aromatic systems.[9][10][11] The molecule has two distinct aromatic rings, labeled

here as Ring A (aniline moiety) and Ring B (4-nitroaniline moiety).
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6' (Ring A) 7.8 - 8.0 Doublet ~9.0

H-3', H-5' (Ring A) 6.8 - 7.0 Doublet ~9.0

H-2, H-6 (Ring B) 8.2 - 8.4 Doublet ~9.2

H-3, H-5 (Ring B) 7.9 - 8.1 Doublet ~9.2

-NH₂ 4.0 - 6.0 Broad Singlet N/A

Note: The exact chemical shifts can vary significantly depending on the solvent used (e.g.,

CDCl₃ vs. DMSO-d₆) and concentration.

Experimental Protocols
The following sections detail standardized methodologies for obtaining the spectroscopic data

presented above.

UV-Vis Spectroscopy
This protocol outlines the determination of the absorption spectrum and λmax of Disperse
Orange 3.

Solution Preparation: Prepare a stock solution of Disperse Orange 3 (e.g., 1x10⁻³ M) in a

spectral-grade solvent (e.g., ethanol, methanol, or DMSO). From this stock, prepare a series

of dilutions (e.g., 1x10⁻⁴ M, 1x10⁻⁵ M) to ensure the measured absorbance falls within the

linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[12][13]

Instrument Calibration: Turn on the UV-Vis spectrophotometer and allow the lamp to warm

up for at least 15-20 minutes.

Blank Measurement: Fill a quartz cuvette with the pure solvent being used for the sample

solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This

corrects for any absorbance from the solvent and the cuvette itself.[13]
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Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample

solution before filling it. Place the sample cuvette in the spectrophotometer and record the

absorption spectrum over a wavelength range of approximately 250 nm to 700 nm.[14]

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If performing

quantitative analysis, use the absorbance value at λmax in conjunction with a calibration

curve or the Beer-Lambert law to determine concentration.[15]

FT-IR Spectroscopy
This protocol describes the analysis of solid Disperse Orange 3 using the potassium bromide

(KBr) pellet method.[16][17][18]

Sample Preparation: Weigh approximately 1-2 mg of dry Disperse Orange 3 powder and

150-200 mg of spectroscopic grade KBr powder.[19] Both materials must be thoroughly dried

to avoid interference from water absorption bands.

Grinding: Combine the sample and KBr in an agate mortar. Gently grind the mixture with a

pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle

size is crucial to minimize light scattering.

Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die. Place

the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several

minutes under vacuum to remove trapped air.[19]

Pellet Inspection: Carefully release the pressure and extract the die. A successful pellet will

be thin, transparent, or translucent.[1]

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect

a background spectrum of the empty sample compartment. Then, acquire the sample

spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over the range of

4000 to 400 cm⁻¹.[4]

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

NMR Spectroscopy
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This protocol details the preparation and analysis of Disperse Orange 3 for ¹H NMR

spectroscopy.

Sample Preparation: Accurately weigh 5-10 mg of Disperse Orange 3 and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

clean vial.[20] Ensure the sample is fully dissolved; sonication may be used to aid

dissolution.

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out

any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final

solution height should be approximately 4-5 cm.

Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the

spectrometer's sample changer or manually insert it into the magnet.

Data Acquisition: The spectrometer is first "locked" onto the deuterium signal of the solvent

to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a

process called "shimming" to achieve high-resolution spectra.

Spectrum Recording: Acquire the ¹H NMR spectrum using appropriate acquisition

parameters (e.g., number of scans, pulse width, and relaxation delay). A standard 1D proton

experiment is typically sufficient.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

calibrated using the residual solvent peak or an internal standard (e.g., TMS). Chemical

shifts are reported in parts per million (ppm).

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of a chemical substance like Disperse Orange 3.
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General Workflow for Spectroscopic Analysis

1. Sample Preparation

2. Spectroscopic Analysis

3. Data Processing & Analysis

4. Characterization
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Grinding with KBr
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FT-IR Spectroscopy
(Solid KBr Pellet)
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Identify λmax
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Identify Peak Frequencies
(Transmittance vs. Wavenumber)

Identify Chemical Shifts
(Intensity vs. ppm)

Structural Elucidation &
Compound Identification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Disperse Orange 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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